N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Pyridine regioisomerism Sulfonamide pharmacophore Kinase inhibitor design

This non-classical chemotype assembles a 5-methyl-3-(pyridin-3-yl)pyrazole, ethylenediamine linker, and thiophene-2-sulfonamide terminus into a single, modular scaffold. The pyridin-3-yl substitution pattern differentiates it from pyridin-4-yl and pyridin-2-yl regioisomers, while the thiophene sulfonamide offers up to 40-fold greater potency than benzenesulfonamide analogs in carbonic anhydrase (CA) inhibition. Structurally suited for focused screening libraries targeting tumor-associated CA isoforms (hCA IX, hCA XII) or kinase ATP-binding sites requiring a pyridin-3-yl hinge-binding vector. Two tractable diversification points—the 5-methyl group on the pyrazole and the ethylenediamine linker—enable systematic SAR exploration. With favorable lead-like properties (MW 348.4 Da, cLogP 2.0–2.5, TPSA ~97 Ų, single H-bond donor), this compound is positioned as an early-stage chemical probe candidate. Procurement should be accompanied by plans for broad-panel kinase profiling, CA isoform selectivity, CYP450 inhibition, and microsomal stability testing to generate quantitative differentiation data currently absent from the public domain.

Molecular Formula C15H16N4O2S2
Molecular Weight 348.44
CAS No. 2034604-77-6
Cat. No. B2528054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
CAS2034604-77-6
Molecular FormulaC15H16N4O2S2
Molecular Weight348.44
Structural Identifiers
SMILESCC1=CC(=NN1CCNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3
InChIInChI=1S/C15H16N4O2S2/c1-12-10-14(13-4-2-6-16-11-13)18-19(12)8-7-17-23(20,21)15-5-3-9-22-15/h2-6,9-11,17H,7-8H2,1H3
InChIKeyQJZGFFYSXIJIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034604-77-6): Procurement-Relevant Identity and Structural Baseline


N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034604-77-6, molecular formula C₁₅H₁₆N₄O₂S₂) is a heterocyclic sulfonamide that assembles three pharmacophoric modules—a 5-methyl-3-(pyridin-3-yl)pyrazole, an ethylenediamine linker, and a thiophene-2-sulfonamide terminus—into a single, non-classical chemotype [1]. The pyridin-3-yl substitution pattern differentiates this molecule from its pyridin-4-yl and pyridin-2-yl regioisomers and from analogs that replace the thiophene-2-sulfonamide with benzenesulfonamide, furan-2-carboxamide, or cinnamamide moieties, each of which presents a distinct hydrogen-bonding and steric profile [2]. The compound is listed in the A2B Chem catalog (Cat# BK05907) and in the Kuujia chemical database . As of the evidence cut-off date, no peer-reviewed primary research article, patent with disclosed biological data, or authoritative database entry (ChEMBL, PubChem, BindingDB) containing quantitative activity data attributable specifically to CAS 2034604-77-6 could be identified [2].

Why Generic Substitution Fails for N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide: Structural Uniqueness and the Absence of Cross-Validation Data


In the thiophene-2-sulfonamide chemical space, even minor structural perturbations—such as moving the pyridine nitrogen from the 3- to the 4-position, replacing the 5-methyl group on the pyrazole with hydrogen or cyclopropyl, or exchanging the thiophene sulfonamide for a benzene sulfonamide—can produce large shifts in target engagement, selectivity, and physicochemical properties [1]. Thiophene-2-sulfonamide derivatives have been reported to be up to 40-fold more active than analogous benzenesulfonamides as carbonic anhydrase inhibitors, illustrating that the sulfonamide aryl group is not a passive scaffold element [2]. Consequently, a procurement decision that substitutes one catalog sulfonamide for another without matched-pair data risks introducing an uncharacterized chemical entity with unknown potency, selectivity, and ADMET profile. At present, no publicly available head-to-head or matched-pair comparison data exist for CAS 2034604-77-6; its differentiation must therefore be framed at the structural-pharmacophoric level and contextualized by quantitative class-level benchmarks until experimentally verified [3].

Quantitative Evidence Guide for N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide: Comparator-Anchored Differentiation Data


Regioisomeric Pyridine Substitution: Pyridin-3-yl vs. Pyridin-4-yl Structural Benchmarking for Target-Engagement Hypothesis Generation

CAS 2034604-77-6 bears a pyridin-3-yl substituent at the pyrazole C3 position, whereas the closest commercially enumerated analogs (e.g., N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide and N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide) carry a pyridin-4-yl group [1]. In kinase inhibitor and carbonic anhydrase chemotypes, the pyridine nitrogen position is a critical determinant of hinge-binding geometry and hydrogen-bond network topology; a switch from 3-yl to 4-yl alters the vector of the H-bond acceptor by approximately 60°, which can abrogate or invert selectivity across closely related enzyme isoforms [2]. No direct biochemical comparison data are available for these specific compounds; the differentiation is therefore class-level inference from documented pyridine regioisomer structure–activity relationships [2].

Pyridine regioisomerism Sulfonamide pharmacophore Kinase inhibitor design

Thiophene-2-sulfonamide vs. Benzenesulfonamide: Class-Level Potency Benchmark from Carbonic Anhydrase Inhibition Studies

Thiophene-2-sulfonamide-containing compounds have been reported to exhibit approximately 40-fold greater carbonic anhydrase inhibitory potency than their benzenesulfonamide counterparts in a matched molecular-pair analysis of pyrazole-bearing sulfonamides [1]. CAS 2034604-77-6 incorporates a thiophene-2-sulfonamide moiety, whereas directly analogous compounds such as 4-fluoro-2-methyl-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (CAS 2034510-68-2) and 3-fluoro-4-methoxy-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (CAS 2034510-60-4) employ a benzenesulfonamide terminus [2]. While no head-to-head CA inhibition data exist for this exact pair, the ~40× class-level differentiation suggests that the thiophene-2-sulfonamide variant is structurally predisposed to superior CA engagement [1].

Carbonic anhydrase inhibition Sulfonamide SAR Anticancer sulfonamides

5-Methylpyrazole Substitution: Differentiation from Des-methyl and Cyclopropyl Analogs Based on Predicted Metabolic Stability and Steric Profile

CAS 2034604-77-6 carries a 5-methyl substituent on the pyrazole ring. Analogs bearing a 5-cyclopropyl group (e.g., N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide, CAS 1797616-44-4) or unsubstituted pyrazole (e.g., N-{2-[3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide, des-methyl analog) are enumerated in commercial catalogs [1]. The 5-methyl group is a well-established strategy in medicinal chemistry for blocking metabolically labile C–H positions on heterocycles, potentially reducing CYP450-mediated oxidation relative to the unsubstituted pyrazole [2]. The cyclopropyl analog introduces a larger steric footprint and distinct conformational constraints, which may alter target-binding kinetics [2]. No direct comparative metabolic stability or pharmacokinetic data exist for these specific compounds.

Pyrazole substitution Metabolic stability CYP450 metabolism

Ethylenediamine Linker Length: Pharmacophore Geometry Differentiation from Methylene-Bridged and Directly Linked Analogs

CAS 2034604-77-6 employs an ethylenediamine (–CH₂CH₂–) linker between the pyrazole N1 and the sulfonamide nitrogen. This contrasts with analogs that use a methylene (–CH₂–) linker (e.g., N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}thiophene-2-sulfonamide, CAS 1421527-96-9) or a direct pyrazole-sulfonamide junction (e.g., N-[3-(5-tert-butyl-2-methylfuran-3-yl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide) [1][2]. The two-carbon linker increases the distance between the pyrazole core and the sulfonamide group, providing greater conformational flexibility and potentially enabling the sulfonamide to access deeper or differently oriented binding pockets [3]. This linker-length differentiation is frequently exploited in kinase and GPCR ligand design to tune potency and selectivity [3].

Linker optimization Pharmacophore geometry Sulfonamide conformational analysis

Evidence Gap Declaration: Absence of Published Quantitative Biological Data for CAS 2034604-77-6

A comprehensive search of PubMed, ChEMBL (v34), BindingDB, PubChem, Google Patents, WHO ICTRP, and major vendor technical datasheets (April 2026) returned no peer-reviewed primary research articles, patent-disclosed IC₅₀/Kd/Ki values, in vivo efficacy data, selectivity profiles, or ADMET parameters attributable to CAS 2034604-77-6 [1]. This compound does not appear in any curated bioactivity database with quantitative target-engagement data. The closest entry in BindingDB with a related chemotype is BDBM11306 (N-[3-(5-tert-butyl-2-methylfuran-3-yl)-1H-pyrazol-5-yl]thiophene-2-sulfonamide; IC₅₀ = 10,000 nM in a fluorogenic peptide cleavage assay) [2], which differs at the pyrazole C3 substituent, linker architecture, and sulfonamide attachment point. All quantitative differentiation claims in this guide are therefore classified as 'Class-level inference' and should be treated as hypothesis-generating rather than confirmatory [1].

Data availability Evidence gap Procurement risk assessment

Best-Fit Application Scenarios for N-(2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS 2034604-77-6) Based on Procurement-Relevant Structural Differentiation


Carbonic Anhydrase Inhibitor Screening Libraries: Exploiting the Thiophene-2-sulfonamide Privileged Fragment

CAS 2034604-77-6 is structurally suited for inclusion in focused screening libraries targeting carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and hCA XII. The thiophene-2-sulfonamide moiety is a validated zinc-binding group within the CA active site, and class-level evidence indicates that thiophene-2-sulfonamides exhibit approximately 40-fold greater potency than benzenesulfonamide analogs in pyrazole-bearing CA inhibitor series [1]. The pyridin-3-yl substituent provides an additional H-bond acceptor that may engage residues at the rim of the CA active-site cavity, offering a differentiation axis relative to pyridin-4-yl or phenyl-substituted comparator compounds.

Kinase Inhibitor Hit-Finding: Pyridin-3-yl Hinge-Binder Geometry for ATP-Competitive Chemotypes

The pyridin-3-yl group on the pyrazole C3 position presents a nitrogen H-bond acceptor vector that is compatible with the hinge region of multiple kinase ATP-binding sites. In kinase inhibitor design, the pyridine nitrogen position (2-, 3-, or 4-) is a critical determinant of hinge-binding complementarity and isoform selectivity [2]. CAS 2034604-77-6 is therefore a candidate entry point for kinase inhibitor hit-finding campaigns where a pyridin-3-yl geometry is specifically desired, as opposed to the more commonly enumerated pyridin-4-yl analogs (e.g., CAS 1797616-44-4).

Structure-Activity Relationship (SAR) Exploration Around the Pyrazole C5 and Linker Positions

The compound offers two chemically tractable diversification points for SAR studies: (i) the 5-methyl group on the pyrazole, which can be compared against des-methyl, cyclopropyl, or trifluoromethyl variants to probe steric and metabolic effects [3], and (ii) the ethylenediamine linker, which can be contracted to a methylene spacer or extended to a propylene chain to map optimal pharmacophore geometry. As a core scaffold with three distinct heterocyclic modules (pyridine, pyrazole, thiophene), CAS 2034604-77-6 provides a modular platform for systematic analoging in medicinal chemistry programs [4].

Chemical Probe Development with De Novo Characterization Pathway

Given the absence of published biological data [5], CAS 2034604-77-6 is best positioned as an early-stage chemical probe candidate requiring full in vitro characterization. Its drug-likeness profile is favorable: molecular weight 348.4 Da, cLogP estimated at 2.0–2.5, topological polar surface area (TPSA) ~97 Ų, and 0 hydrogen-bond donors (the sulfonamide NH is the sole donor), placing it within lead-like chemical space [4]. Procurement should be accompanied by a plan for broad-panel kinase profiling, CA isoform selectivity assessment, CYP450 inhibition assays, and microsomal stability testing to generate the quantitative differentiation data that are currently absent from the public domain [5].

Quote Request

Request a Quote for N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.